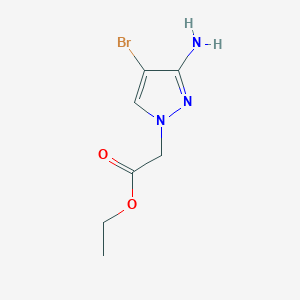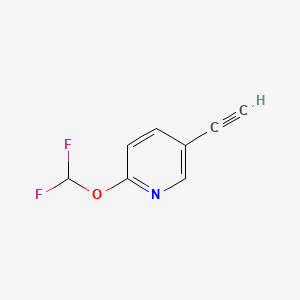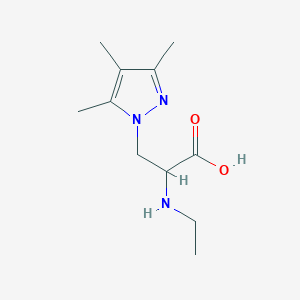
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers: is a chemical compound that consists of a cyclohexane ring substituted with a tert-butyl group and an amine group. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This mixture is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylcyclohexan-1-amine hydrochloride typically involves the following steps:
Cyclohexanone Synthesis: The starting material, cyclohexanone, is synthesized through the oxidation of cyclohexanol.
tert-Butylation: Cyclohexanone undergoes tert-butylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to form 3-tert-butylcyclohexanone.
Reductive Amination: The 3-tert-butylcyclohexanone is then subjected to reductive amination with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride to yield 3-tert-butylcyclohexan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are employed.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure the desired purity and diastereomeric composition.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Chiral Resolution: Used in the study of chiral resolution techniques due to its diastereomeric nature.
Stereochemistry: Serves as a model compound for studying stereochemical effects in organic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Medicine:
Pharmaceutical Intermediates: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Industry:
Catalyst Development: Employed in the development of new catalysts for organic synthesis.
Wirkmechanismus
The mechanism of action of 3-tert-butylcyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Cyclohexan-1-amine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
3-tert-butylcyclohexanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
3-tert-butylcyclohexanone: The ketone analog, used in different synthetic applications.
Uniqueness: 3-tert-butylcyclohexan-1-amine hydrochloride is unique due to its combination of a bulky tert-butyl group and an amine group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in stereochemical studies and as a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H22ClN |
|---|---|
Molekulargewicht |
191.74 g/mol |
IUPAC-Name |
3-tert-butylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2,3)8-5-4-6-9(11)7-8;/h8-9H,4-7,11H2,1-3H3;1H |
InChI-Schlüssel |
RAQUNSJNMIPFTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCCC(C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490938.png)







amine](/img/structure/B13490977.png)
![ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate](/img/structure/B13490987.png)


![(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13491002.png)
![7-Benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13491011.png)
